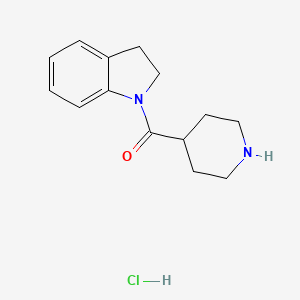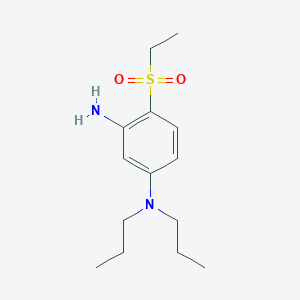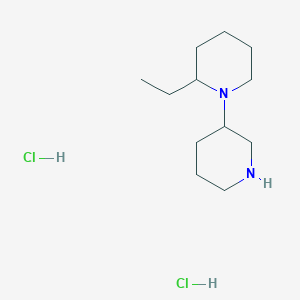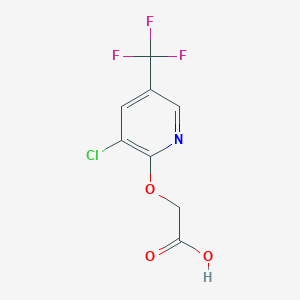
(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid
Vue d'ensemble
Description
“(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” is a chemical compound with the IUPAC name [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid . It is related to the compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, 2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . Also, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported, and it has been used in palladium-catalyzed monoalkoxycarbonylation .Molecular Structure Analysis
The molecular formula of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” is C8H5ClF3NO2 . The related compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate has the molecular formula C9H7ClF3NO2 .Physical And Chemical Properties Analysis
The compound “(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” is a solid at room temperature . The related compound methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate is a pale yellow solid .Applications De Recherche Scientifique
Agrochemicals
- Field : Agrochemical Industry
- Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical industry. They are a key structural motif in active agrochemical ingredients .
- Method : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Method : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Haloxyfop
- Field : Agrochemical Industry
- Application : Haloxyfop is a herbicide that is used to control many annual and perennial grasses .
- Method : It is typically applied as a foliar spray, and it works by inhibiting the plant’s ability to produce fatty acids, which are essential for growth .
- Results : This results in the death of the targeted grasses, while leaving the desired crops unharmed .
Fluopyram
- Field : Agrochemical Industry
- Application : Fluopyram is a fungicide that is used to control a wide range of fungal diseases in crops .
- Method : It can be applied as an in-furrow soil treatment at planting followed by one foliar application .
- Results : This method has been found to be effective in controlling fungal diseases, thereby improving crop yield .
Fluopicolide
- Field : Agrochemical Industry
- Application : Fluopicolide is a fungicide that is used to control oomycete fungi, which cause diseases such as downy mildew and late blight .
- Method : It is typically applied as a foliar spray, and it works by inhibiting the fungi’s ability to grow and reproduce .
- Results : This results in the control of the fungal diseases, thereby protecting the crops .
Fluazinam
- Field : Agrochemical Industry
- Application : Fluazinam is a fungicide that is used to control a wide range of fungal diseases in crops .
- Method : It is typically applied as a foliar spray, and it works by inhibiting the fungi’s ability to grow and reproduce .
- Results : This results in the control of the fungal diseases, thereby protecting the crops .
Chlorfluazuron
- Field : Agrochemical Industry
- Application : Chlorfluazuron is an insect growth regulator and is used as an insecticide .
- Method : It is typically applied as a spray and it works by inhibiting the synthesis of chitin, a component of the insect exoskeleton .
- Results : This results in the death of the insects, thereby protecting the crops .
Chemical Synthesis
- Field : Chemical Industry
- Application : 2-Chloro-5-(trifluoromethyl)pyridine, a compound similar to “(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid”, can be used as a model substrate in chemical synthesis .
- Method : It can be used in various chemical reactions to investigate the regioexhaustive functionalization .
- Results : This can lead to the development of new synthetic methods and the discovery of new compounds .
Safety And Hazards
Orientations Futures
The future directions of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid” and its related compounds could involve their use in the synthesis of novel compounds for potential therapeutic applications, as suggested by the use of related compounds in the synthesis of potential Hepatitis C treatments .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSHSKOOHNGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184341 | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid | |
CAS RN |
95355-49-0 | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95355-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



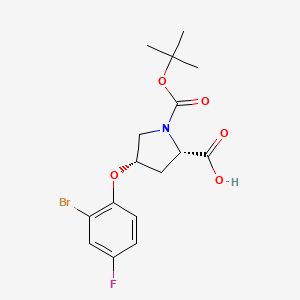
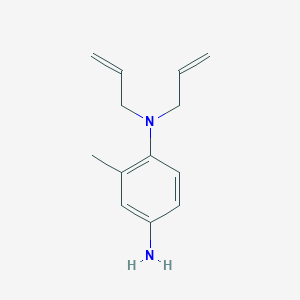
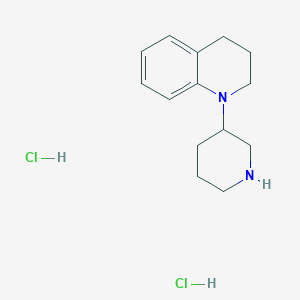
![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
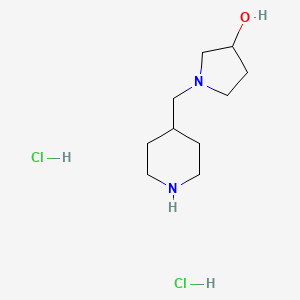
![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)
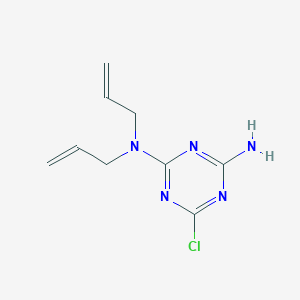
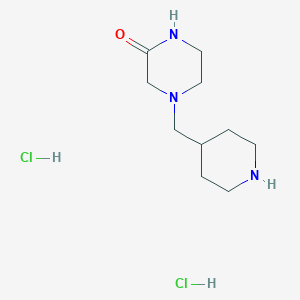
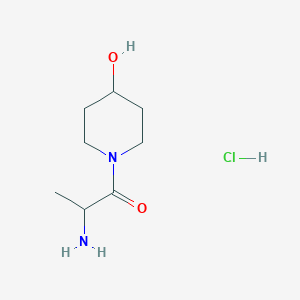
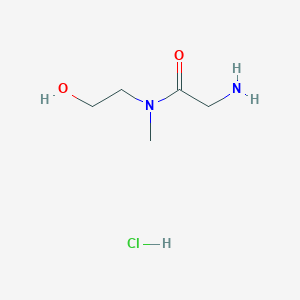
-methanone hydrochloride](/img/structure/B1398357.png)
